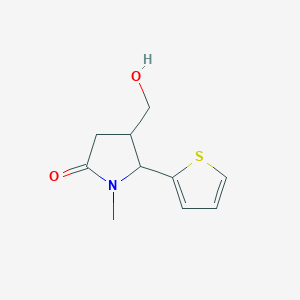

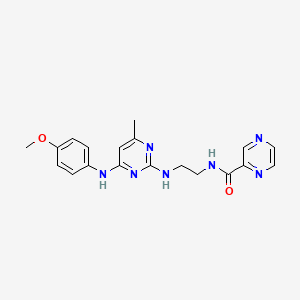

![molecular formula C17H16ClN3OS B2369749 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 897458-21-8](/img/structure/B2369749.png)

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a type of heterocyclic compound. This ring is fused to a phenyl ring that carries a chlorine substituent. The compound also contains a pyrrolidinyl group and a ketone functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions. For example, an efficient protocol for chlorination of imidazo-fused heterocycles has been developed . This approach avoids the need for toxic chlorinating reagents, strong stoichiometric oxidants, metal catalysts, and harsh reaction conditions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The chlorinated phenyl ring might undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Heterocyclic Synthesis and Cancer Research

- A study discussed the synthesis of novel sulfonamides incorporating the imidazo[2,1-b]thiazole moiety, which demonstrated significant anti-human liver cancer activity. Some synthesized compounds were found to be potential inhibitors against the DHFR enzyme (Bashandy, 2015).

Cytotoxic Activity Against Cancer Cells

- Research has been conducted on novel compounds with imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specific derivatives demonstrated potential as inhibitors (Ding et al., 2012).

Anticancer Agents Derived from γ-Bromodipnones

- A method for assembling imidazo[2,1-b][1,3]thiazole systems was proposed, showing moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on other cancer cell lines (Potikha & Brovarets, 2020).

Inhibition Performance Against Corrosion

- An evaluation of the inhibitory performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion was conducted, showing high inhibition performance (Saady et al., 2021).

Antimicrobial and Antimalarial Activities

- Imidazo[2,1-b]thiazole derivatives were synthesized and screened for antimicrobial and antimalarial activities. These compounds showed good to excellent antibacterial activity and some analogs exhibited good antimalarial activity (Vekariya et al., 2017).

Monoamine Oxidase and Succinate Dehydrogenase Inhibitory Activities

- Mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones were studied for their inhibitory activities against monoamine oxidase and succinate dehydrogenase, along with anti-convulsant and antibacterial activity (2022).

Propriétés

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c18-13-5-3-12(4-6-13)15-10-21-14(11-23-17(21)19-15)9-16(22)20-7-1-2-8-20/h3-6,10-11H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXQDQBMZBNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

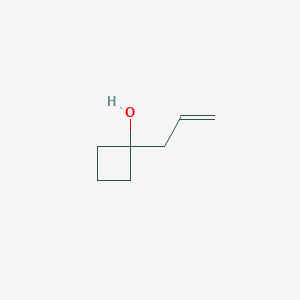

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

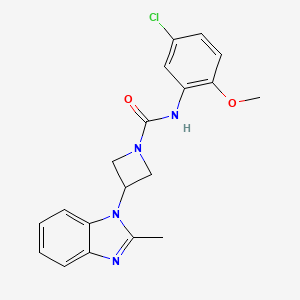

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)

![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

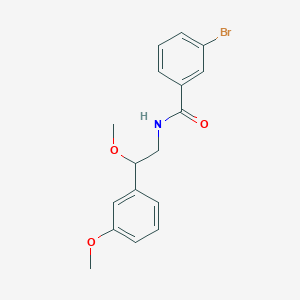

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)